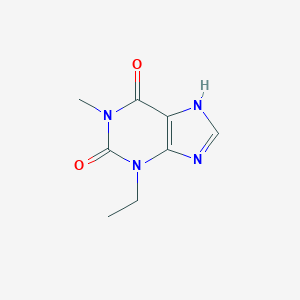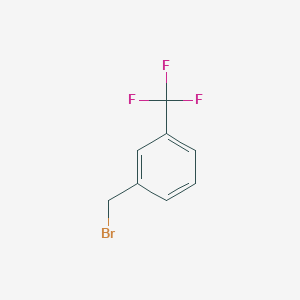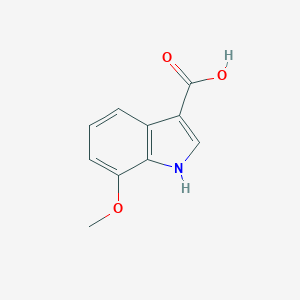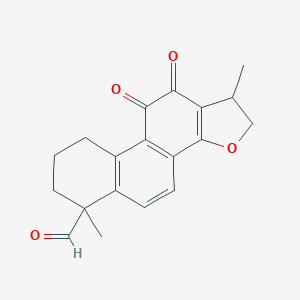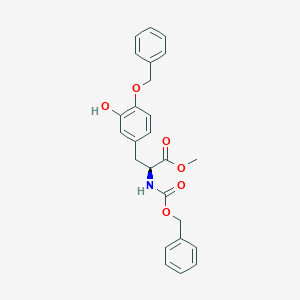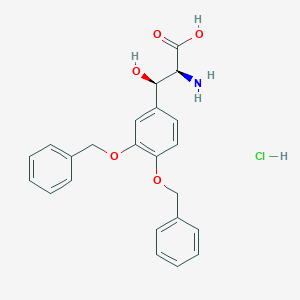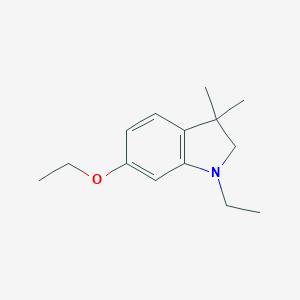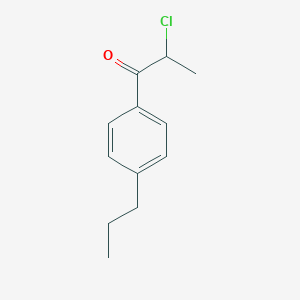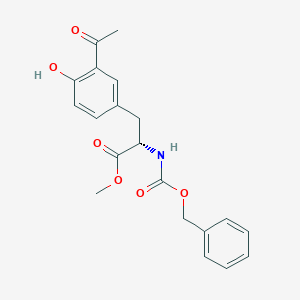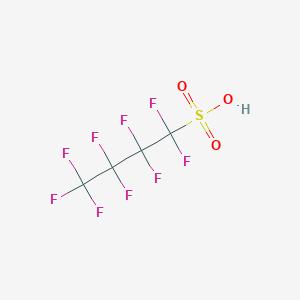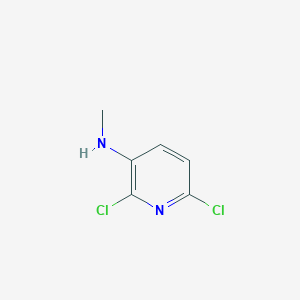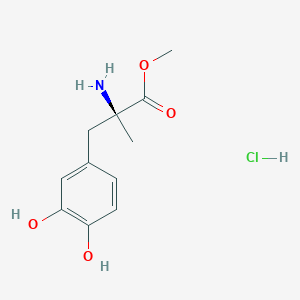![molecular formula C8H9NO2 B139650 Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) CAS No. 139228-11-8](/img/structure/B139650.png)
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI), also known as CPDD, is a heterocyclic compound with potential biological applications. It has been studied extensively due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is believed to exert its biological effects by intercalating into the DNA helix, which can lead to DNA damage and inhibition of DNA replication and transcription. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Effets Biochimiques Et Physiologiques
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, induction of apoptosis, and inhibition of cell proliferation. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has also been shown to have antimicrobial properties, inhibiting the growth of both bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is its potential for use in gene therapy due to its high affinity for DNA. However, Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is sensitive to moisture and air, which can lead to undesired side reactions during synthesis. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is also cytotoxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI), including the development of more efficient synthesis methods, investigation of its potential for use in gene therapy, and exploration of its anticancer properties. Further studies are also needed to determine the optimal dosage and delivery method for Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) in various applications.
Méthodes De Synthèse
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) can be synthesized using various methods, including the condensation of 3,4-dihydro-2H-pyrrole-2-carboxylic acid with ethyl acetoacetate and subsequent cyclization. Another method involves the reaction of 1,3-cyclopentadiene with maleic anhydride followed by hydrogenation and cyclization. The synthesis of Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) is challenging due to its sensitivity to moisture and air, which can lead to undesired side reactions.
Applications De Recherche Scientifique
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has also been investigated for its ability to inhibit the growth of bacteria and fungi. Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) has been shown to have a high affinity for DNA, which makes it a potential candidate for gene therapy.
Propriétés
Numéro CAS |
139228-11-8 |
|---|---|
Nom du produit |
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI) |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
(3aR,6aS)-5-methylidene-3a,4,6,6a-tetrahydrocyclopenta[c]pyrrole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c1-4-2-5-6(3-4)8(11)9-7(5)10/h5-6H,1-3H2,(H,9,10,11)/t5-,6+ |
Clé InChI |
YERGSHKKSFGEBY-OLQVQODUSA-N |
SMILES isomérique |
C=C1C[C@@H]2[C@H](C1)C(=O)NC2=O |
SMILES |
C=C1CC2C(C1)C(=O)NC2=O |
SMILES canonique |
C=C1CC2C(C1)C(=O)NC2=O |
Synonymes |
Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



